Chloryl fluoride

Vue d'ensemble

Description

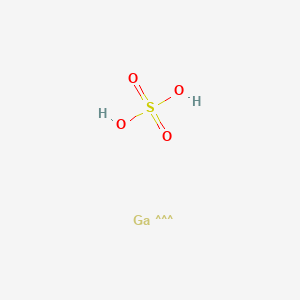

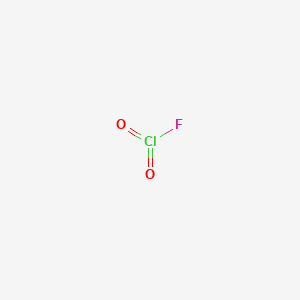

Chloryl fluoride is a chemical compound with the formula ClO2F. It is commonly encountered as a side-product in reactions of chlorine fluorides with oxygen sources . It has a characteristic sweet odor that resembles gasoline and kerosene .

Synthesis Analysis

Chloryl fluoride was first reported by Schmitz and Schumacher in 1942, who prepared it by the fluorination of ClO2 . The compound is more conveniently prepared by the reaction of sodium chlorate and chlorine trifluoride . Fluorinated compounds are widely used in various fields, and the synthesis of fluorides has attracted more and more attention from biologists and chemists .Molecular Structure Analysis

In contrast to O2F2, ClO2F is a pyramidal molecule. This structure is predicted by VSEPR. The differing structures reflect the greater tendency of chlorine to exist in positive oxidation states with oxygen and fluorine ligands .Chemical Reactions Analysis

Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds. In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .Physical And Chemical Properties Analysis

Chloryl fluoride has a molecular formula of ClFO2, an average mass of 86.450 Da, and a mono-isotopic mass of 85.957085 Da . It is a gas with a boiling point of -6 °C .Applications De Recherche Scientifique

Fluoride Anion Recognition and Sensing : The recognition and sensing of fluoride anions, including fluoride from chloryl fluoride, are of significant interest due to their dual nature: beneficial in industrial applications and human diet, but potentially harmful in certain pathologies (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).

Infrared Absorption Spectroscopy : The infrared spectrum of gaseous chloryl fluoride has been extensively studied, revealing specific absorption bands that contribute to understanding its molecular structure and behavior (Arvia & Aymonino, 1963); (Smith, Begun & Fletcher, 1964).

Fluoride in Dental Health : Fluoride, including that derived from compounds like chloryl fluoride, is crucial for dental health, particularly in preventing dental decay and in the development of new fluoride delivery systems (Holloway & Levine, 1981); (Bizhang et al., 2007).

Molecular Mechanisms of Fluoride Toxicity : Research on fluoride toxicity has increased, especially concerning its interaction with cellular systems and potential physiological and toxicological implications (Barbier, Arreola-Mendoza & Del Razo, 2010).

Chloryl Fluoride Structure Analysis : Detailed studies of chloryl fluoride's structure through microwave spectroscopy and X-ray diffraction techniques have provided insights into its molecular configuration and properties (Parent & Gerry, 1974); (Tantot, Joubert & Bougon, 1978).

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/ClFO2/c2-1(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLYFHVJLYEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=Cl(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2F, ClFO2 | |

| Record name | Chloryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159769 | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloryl fluoride | |

CAS RN |

13637-83-7 | |

| Record name | Chloryl fluoride ((ClO2)F) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)